

stability issues of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol in different solvents

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Compound of Interest

Compound Name: (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Cat. No.: B1602308

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An in-depth guide to the stability of **(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol** in various solvents, designed for researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the stability of **(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol** by extrapolating from established chemical principles of the isoxazole ring system and the influence of its substituents. Direct experimental stability data for this specific molecule is not extensively available in published literature. The information herein is intended to provide expert guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the isoxazole ring in my compound?

The isoxazole ring is a five-membered aromatic heterocycle. While it benefits from the stability of an aromatic system, its key feature is a relatively weak nitrogen-oxygen (N-O) bond.^{[1][2]} This bond is the primary site of reactivity and potential degradation under certain conditions.^[2] In general, the ring is considered robust but can be susceptible to cleavage, particularly under basic, photolytic, or high-temperature conditions.^{[3][4][5]}

Q2: How do the specific substituents—(4-methoxyphenyl) and (methanol)—affect the stability of my compound?

Substituents play a vital role in the electronic properties and, consequently, the stability of the isoxazole ring.^{[1][6]}

- 5-(4-Methoxyphenyl) group: The methoxyphenyl group is electron-donating. Electron-donating groups can influence the electron density of the heterocyclic ring, which may affect its susceptibility to certain types of degradation.^[2]
- 3-(Methanol) group: The hydroxymethyl (-CH₂OH) group is a potential site for side reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification in the presence of acidic catalysts. However, it is not expected to directly destabilize the isoxazole ring itself under typical storage conditions.

Q3: Which solvents are recommended for storing my compound to ensure maximum stability?

For short-term storage, aprotic, non-nucleophilic solvents are generally preferred.

- Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are often suitable choices for creating stock solutions.
- Use with Caution: Protic solvents like methanol and ethanol can participate in degradation pathways, especially if acidic or basic impurities are present. Water, particularly at non-neutral pH, can lead to hydrolysis.^[5] Always use high-purity, anhydrous solvents when possible.

Q4: How do pH, temperature, and light influence the stability of **(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol**?

- pH: The isoxazole ring is most sensitive to basic conditions. Base-catalyzed hydrolysis can lead to the cleavage of the N-O bond and ring-opening.^{[3][5]} Studies on the drug Leflunomide, which contains an isoxazole ring, show significant degradation at pH 10, which is accelerated at higher temperatures.^[5] The compound is comparatively more stable at neutral and acidic pH, although strong acidic conditions can also induce hydrolysis.^{[5][7]}
- Temperature: Elevated temperatures accelerate degradation. Thermal decomposition of the isoxazole ring itself occurs at very high temperatures^{[8][9]}, but in solution, even moderately elevated temperatures (e.g., 37°C) can significantly increase the rate of hydrolytic degradation.^{[5][10]} For long-term storage, solutions should be kept at -20°C or -80°C.

- **Light:** Isoxazoles are known to be photosensitive. Exposure to UV light can induce cleavage of the weak N-O bond, leading to a rearrangement reaction that can form an oxazole isomer through a transient azirine intermediate.^{[3][4][11]} To ensure stability, always protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Q: I've observed a new peak in my HPLC chromatogram after storing my compound in methanol for a week at room temperature. What could be happening?

A: The appearance of a new, more polar peak likely indicates degradation. Given the solvent (methanol) and storage conditions, two primary pathways are possible:

- **Base-Catalyzed Ring Cleavage:** If the methanol has a slightly basic pH (e.g., from storage in glass that can leach ions), it could be promoting the hydrolytic opening of the isoxazole ring. This is a common degradation pathway for isoxazoles.^{[3][5]}
- **Acid-Catalyzed Reactions:** If the solvent is slightly acidic, it could catalyze reactions involving the hydroxymethyl group, although this is less likely to be the primary degradation route for the core ring structure.

Troubleshooting Steps:

- **Confirm Degradation:** Re-analyze a freshly prepared solution of your compound to confirm the new peak is absent.
- **Characterize the Degradant:** Use LC-MS to obtain the mass of the new peak. A ring-opened product will have a different mass corresponding to the addition of a water molecule (hydrolysis).
- **Solvent Check:** Measure the pH of the methanol used. Switch to a high-purity, anhydrous, and neutral aprotic solvent like acetonitrile or DMSO for storage.
- **Storage Conditions:** Store your stock solution at -20°C or -80°C and protect it from light to minimize both hydrolytic and potential photolytic degradation.^[4]

Q: My compound seems to be losing potency in my aqueous assay buffer (pH 7.4). Is this expected?

A: While more stable at neutral pH than basic pH, some isoxazole-containing compounds can still undergo slow hydrolysis at physiological pH (7.4), especially when incubated at 37°C.[5] A study on Leflunomide showed a half-life of 7.4 hours at pH 7.4 and 37°C.[5]

Troubleshooting Steps:

- **Time-Course Experiment:** Analyze the concentration of your compound in the assay buffer over the duration of your experiment (e.g., at t=0, 2, 4, 8, and 24 hours) using HPLC. This will quantify the rate of degradation.
- **Include a Control:** Run the experiment at 4°C to see if the degradation is temperature-dependent.
- **Formulation Strategy:** If instability is significant, consider preparing the compound stock in DMSO and making final dilutions into the aqueous buffer immediately before use to minimize the compound's residence time in the aqueous environment.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability. This is a crucial step in developing stability-indicating analytical methods.[12][13][14]

Objective: To investigate the stability of **(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol** under various stress conditions.

Methodology:

- **Stock Solution Preparation:** Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
- **Stress Conditions:** For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

- Acid Hydrolysis: 0.1 M Hydrochloric Acid.
- Base Hydrolysis: 0.1 M Sodium Hydroxide.
- Oxidative Degradation: 3% Hydrogen Peroxide.
- Control: Purified Water.
- Thermal Stress (Solid & Solution):
 - Store a vial of the solid compound at 60°C.
 - Incubate the "Control" solution from step 2 at 60°C.
- Photolytic Stress (Solid & Solution):
 - Expose a thin layer of the solid compound in a petri dish to a calibrated light source (ICH Q1B guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
 - Expose the "Control" solution from step 2 to the same light source.
- Time Points: Analyze samples at initial (t=0), 4, 8, 24, and 48 hours. For base hydrolysis, which may be rapid, earlier time points (e.g., 15, 30, 60 minutes) are recommended.
- Sample Analysis:
 - Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
 - Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
 - Analyze by a stability-indicating HPLC-UV method (see Protocol 2). Aim for 5-20% degradation to ensure that the degradation products are clearly visible without completely consuming the parent compound.^{[14][15]}

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: Hold at 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: Hold at 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.
- Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm and the compound's λ_{max}) to ensure all components are detected.

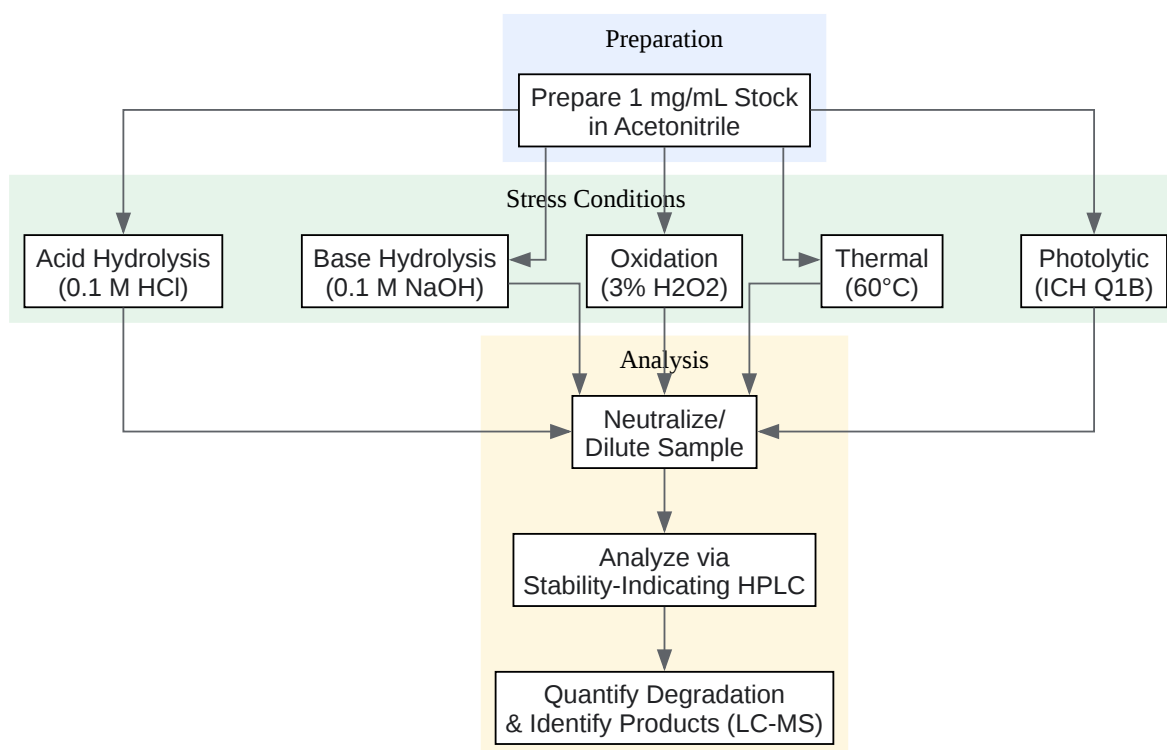
Data Summary & Visualizations

Table 1: Predicted Stability of the Isoxazole Ring in (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol

This table provides a qualitative summary based on the known chemistry of isoxazoles.

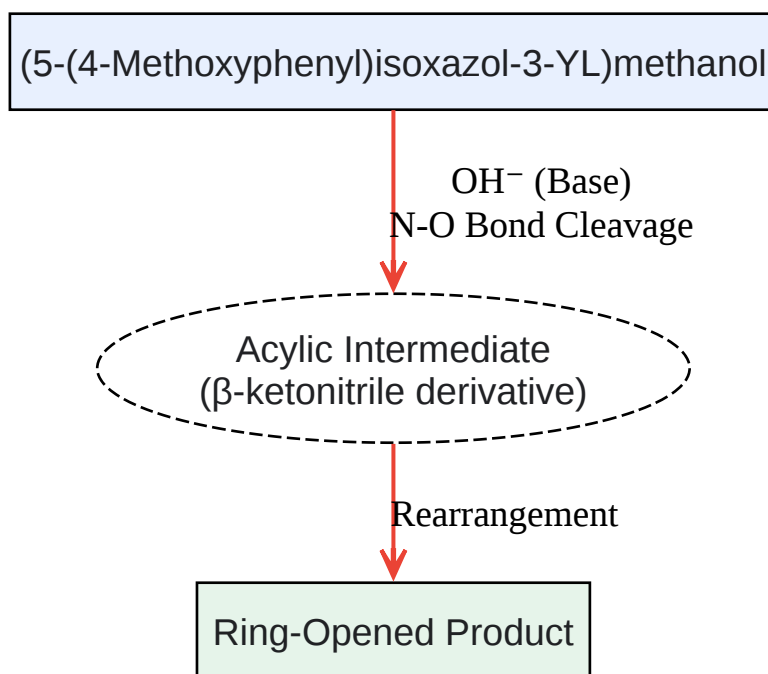
Condition	Solvent/Stressor	Predicted Stability	Primary Degradation Pathway
Hydrolytic	0.1 M HCl	Moderate	Acid-catalyzed ring opening
Water (pH ~7)	Good to Moderate	Slow hydrolysis	
0.1 M NaOH	Low	Base-catalyzed ring opening[5]	
Oxidative	3% H ₂ O ₂	Moderate to High	Oxidation of substituents or ring
Thermal	60°C (Solid)	Good	-
60°C (Aqueous Solution)	Moderate to Low	Accelerated hydrolysis	
Photolytic	UV/Visible Light	Low	Photorearrangement to oxazole[4][11]

Diagrams



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Caption: Workflow for a forced degradation study.



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Caption: Postulated base-catalyzed degradation pathway.

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